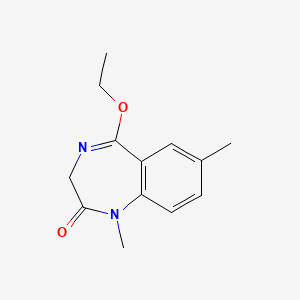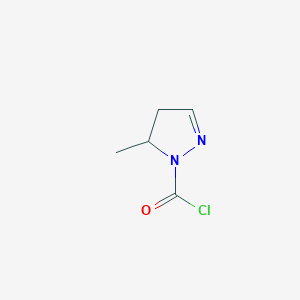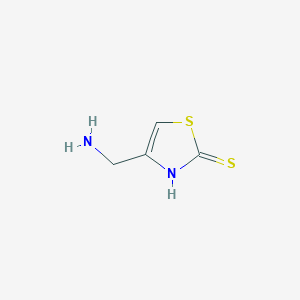
4-(Aminomethyl)thiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)thiazole-2-thiol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an aminomethyl group at the 4-position and a thiol group at the 2-position of the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)thiazole-2-thiol typically involves the reaction of thioamides with α-halo ketones
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: The compound can be reduced to yield thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4-(Aminomethyl)thiazole-2-thiol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
2-Aminothiazole: Another thiazole derivative with similar biological activities.
4-Methylthiazole-2-thiol: Shares the thiol group but differs in the substituent at the 4-position.
Thiazolidine: A reduced form of thiazole with different chemical properties.
Uniqueness: 4-(Aminomethyl)thiazole-2-thiol stands out due to its unique combination of an aminomethyl and thiol group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C4H6N2S2 |
|---|---|
分子量 |
146.2 g/mol |
IUPAC名 |
4-(aminomethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H6N2S2/c5-1-3-2-8-4(7)6-3/h2H,1,5H2,(H,6,7) |
InChIキー |
NBUNATQNHOEJJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=S)S1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
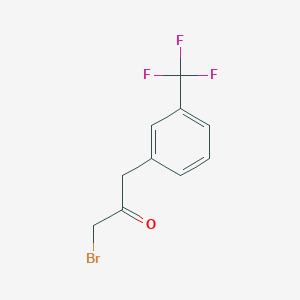
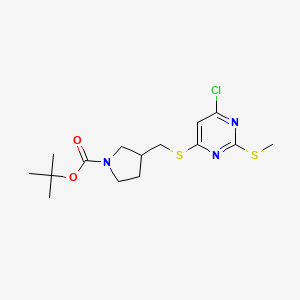
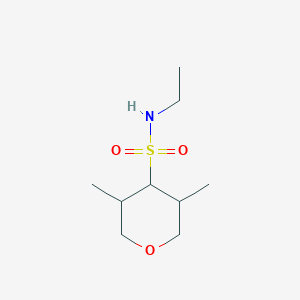
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
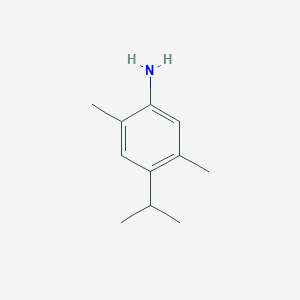

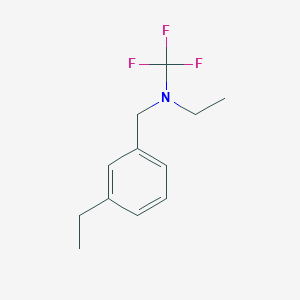
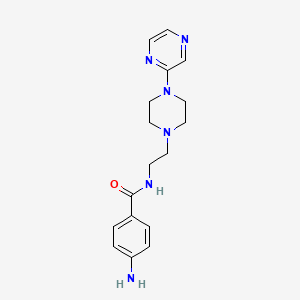
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)


